

Application Notes and Protocols for Cy5.5 Azide in Flow Cytometry Experiments

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Compound of Interest

Compound Name: Cy5.5 azide

Cat. No.: B14094845

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Introduction

Cy5.5 azide is a fluorescent molecule belonging to the cyanine dye family, which is widely used in biological research. Its azide group allows it to be easily linked to other molecules through a process called "click chemistry."^{[1][2][3]} This technique is highly specific and efficient, making **Cy5.5 azide** a valuable tool for labeling and detecting various biological components in flow cytometry.^[1]

The key advantages of using **Cy5.5 azide** in flow cytometry include:

- **High Specificity:** Click chemistry ensures that the dye is attached only to the intended target molecules, minimizing background noise.^{[1][4]}
- **Far-Red Fluorescence:** Cy5.5 emits light in the far-red spectrum, which helps to reduce interference from the natural fluorescence of cells (autofluorescence).^{[1][5]}
- **Brightness and Photostability:** It produces a strong and stable fluorescent signal, allowing for sensitive detection of even low-abundance targets.^{[3][5]}
- **Versatility:** It can be used in a variety of applications, including studies of cell proliferation, apoptosis, and cell surface molecule analysis.^[1]

Core Applications in Flow Cytometry

The primary use of **Cy5.5 azide** in flow cytometry involves a two-step process:

- **Metabolic or Enzymatic Labeling:** Cells are first treated with a molecule containing an alkyne group. This alkyne-modified molecule is incorporated into specific cellular components.
- **Click Chemistry Reaction:** **Cy5.5 azide** is then added, which "clicks" onto the alkyne group, attaching the fluorescent dye to the target.^[1]

This strategy is employed in several key applications:

- **Cell Proliferation Assays:** By using an alkyne-modified version of the DNA building block thymidine, such as 5-ethynyl-2'-deoxyuridine (EdU), researchers can label newly synthesized DNA. Subsequent reaction with **Cy5.5 azide** allows for the detection and quantification of proliferating cells.^{[1][6][7][8][9][10]}
- **Apoptosis Detection:** A method called TUNEL (TdT dUTP Nick End Labeling) can be adapted for click chemistry. In this assay, an enzyme adds alkyne-modified nucleotides to the ends of fragmented DNA, a characteristic of apoptotic cells. These fragments are then detected with **Cy5.5 azide**.^[1]
- **Cell Surface Glycan Analysis:** Cells can be grown in the presence of alkyne-modified sugars, which are incorporated into the sugar chains (glycans) on the cell surface. These glycans can then be visualized by flow cytometry after reaction with **Cy5.5 azide**.^{[1][4]}
- **Antibody Labeling:** Cy5.5 can be conjugated to antibodies to detect specific cell surface or intracellular proteins.^{[5][11][12]}

Data Presentation

Spectral Properties of Cy5.5

Property	Value
Excitation Maximum (Ex)	~675 nm[1]
Emission Maximum (Em)	~694 nm[1]
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.28

Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.

Recommended Reagent Concentrations for Flow Cytometry

Application	Reagent	Typical Concentration	Incubation Time
Cell Proliferation (EdU)	EdU	10 µM	2 hours
Cy5.5 Azide	1-5 µM	30 minutes	
Apoptosis (TUNEL)	Alkyne-dUTP	Varies by kit	60 minutes
Cy5.5 Azide	1-5 µM	30 minutes	
Antibody Staining	Cy5.5-conjugated Antibody	0.1-10 µg/mL	30 minutes

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and Cy5.5 Azide

This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA, followed by a copper-catalyzed click reaction with **Cy5.5**

azide.

Materials:

- Cells of interest
- Complete cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Click Reaction Cocktail:
 - Copper (II) Sulfate (CuSO_4)
 - Reducing Agent (e.g., Sodium Ascorbate)
 - **Cy5.5 Azide**
- Wash Buffer (e.g., PBS with 1% BSA)
- Flow Cytometer

Procedure:

- EdU Labeling:
 - Incubate cells with 10 μM EdU in complete culture medium for 2 hours at 37°C. The incubation time can be adjusted depending on the cell cycle length.
- Cell Harvest and Fixation:
 - Harvest cells and wash once with 1% BSA in PBS.
 - Resuspend cells in 100 μL of Fixation Buffer and incubate for 15 minutes at room temperature.

- Wash cells twice with 1% BSA in PBS.
- Permeabilization:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer and incubate for 20 minutes at room temperature.
 - Wash cells once with 1% BSA in PBS.
- Click Reaction:
 - Prepare the Click Reaction Cocktail according to the manufacturer's instructions. Typically, this involves mixing CuSO_4 , a reducing agent, and **Cy5.5 azide** in a buffer.
 - Resuspend the permeabilized cells in the Click Reaction Cocktail and incubate for 30 minutes at room temperature, protected from light.
- Washing and Data Acquisition:
 - Wash the cells twice with Wash Buffer.
 - Resuspend the final cell pellet in 500 μ L of Wash Buffer.
 - Acquire data on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy5.5.

Protocol 2: Antibody Conjugation with Cy5.5

This protocol outlines the general steps for conjugating Cy5.5 to a primary antibody for use in flow cytometry.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- Cy5.5 NHS ester or other amine-reactive form
- Anhydrous Dimethylsulfoxide (DMSO)

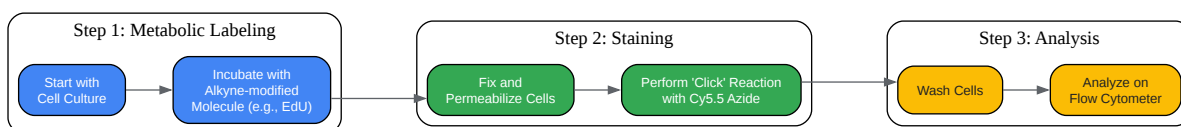
- Quenching reagent (e.g., Tris or glycine)
- Desalting column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
 - Adjust the antibody concentration to 1-2 mg/mL.
- Dye Preparation:
 - Immediately before use, dissolve the Cy5.5 reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the dissolved Cy5.5 dye to the antibody solution. A 10- to 20-fold molar excess of the dye is a good starting point.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching and Purification:
 - Add the quenching reagent to stop the reaction.
 - Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with Storage Buffer. The first colored fraction to elute will be the conjugated antibody.
- Characterization and Storage:

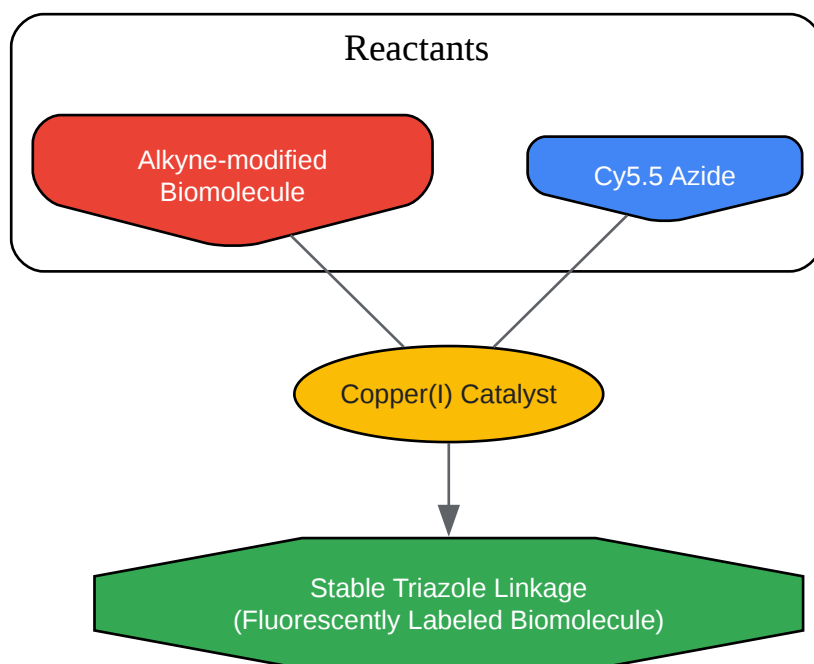
- Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).
- Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol to 50% and storing at -20°C.[5]

Mandatory Visualizations



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Caption: Experimental workflow for **Cy5.5 azide** in flow cytometry.



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Caption: Copper-catalyzed click chemistry reaction.

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